molecular formula C15H12N2O2S B4573816 3-(2-hydroxy-5-methylphenyl)-2-mercapto-4(3H)-quinazolinone

3-(2-hydroxy-5-methylphenyl)-2-mercapto-4(3H)-quinazolinone

Cat. No.: B4573816
M. Wt: 284.3 g/mol
InChI Key: LHMDXUCCOQOCBG-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-2-mercapto-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.06194880 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Implication in Medicinal Chemistry

Quinazolinones, including derivatives similar to 3-(2-hydroxy-5-methylphenyl)-2-mercapto-4(3H)-quinazolinone, are known for their extensive study and specific biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have inspired researchers to explore their potential as medicinal agents due to the stability of the quinazolinone nucleus. Novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, for example, have been synthesized and shown antibacterial activity against various bacteria, highlighting the role of quinazolinones in combating antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Material Applications

Research on quinazoline derivatives has extended into the field of optoelectronic materials, with these compounds being investigated for their potential in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials, demonstrating the versatility of quinazolinone derivatives beyond their biological activity (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives have also been recognized for their anticancer properties, with numerous patents and research articles focusing on the discovery and development of quinazoline compounds for cancer treatment. These compounds target a wide range of biological pathways, offering a promising field for the development of novel anticancer drugs (Ravez et al., 2015).

Corrosion Inhibition

Apart from medicinal applications, quinazoline and its derivatives have been explored as anticorrosive materials. They show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms, illustrating the broad applicability of these compounds in industrial settings (Verma et al., 2020).

Properties

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-9-6-7-13(18)12(8-9)17-14(19)10-4-2-3-5-11(10)16-15(17)20/h2-8,18H,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMDXUCCOQOCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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